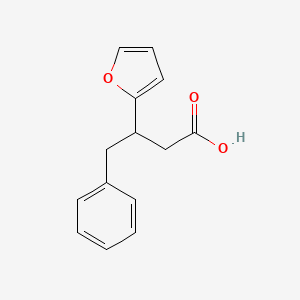

3-(Furan-2-yl)-4-phenylbutanoic acid

Descripción general

Descripción

3-(Furan-2-yl)-4-phenylbutanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring attached to a butanoic acid chain, which also bears a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid typically involves the reaction of furan derivatives with phenylbutanoic acid precursors. One common method includes the use of Friedel-Crafts acylation, where furan is reacted with a phenylbutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Furan-2-yl)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed:

Oxidation: Formation of furanones and other oxygenated derivatives.

Reduction: Formation of alcohols and reduced furan derivatives.

Substitution: Formation of halogenated or nitrated furan derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to 3-(Furan-2-yl)-4-phenylbutanoic acid exhibit notable anti-inflammatory and analgesic effects. For example, studies have shown that certain derivatives of phenylbutanoic acids can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain and inflammation management. The IC50 values for these compounds indicate their potency as potential therapeutic agents .

Table 1: Inhibitory Potency of Related Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|---|

| FM10 | 0.74 | 0.69 | 0.18 |

| FM12 | 0.80 | 0.75 | 0.20 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is expected to be similar to its analogs.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in inflammatory pathways. These studies reveal how structural modifications can enhance binding affinity and specificity, supporting the development of more effective derivatives .

Pharmacological Applications

Antioxidant Activity

The compound has also been studied for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Various assays have demonstrated that derivatives of phenylbutanoic acids can scavenge free radicals effectively, contributing to their therapeutic potential in conditions like cardiovascular diseases and neurodegenerative disorders .

Case Study: In Vivo Analgesic Models

In vivo studies using animal models have shown that certain derivatives of this compound exhibit significant analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings highlight the compound's potential as a safer alternative with fewer side effects .

Material Science Applications

Synthesis of Functional Polymers

The compound can serve as a precursor in the synthesis of functional polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices. The ability to modify the furan ring allows for enhanced material characteristics such as thermal stability and chemical resistance .

Table 2: Properties of Polymers Derived from Phenylbutanoic Acids

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |

|---|---|---|---|

| Polyurethane-based | >200 | Excellent | Coatings |

| Epoxy-based | >180 | Good | Adhesives |

| Biodegradable polymers | >150 | Moderate | Biomedical devices |

Mecanismo De Acción

The mechanism of action of 3-(Furan-2-yl)-4-phenylbutanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparación Con Compuestos Similares

3-(Furan-2-yl)-4-phenylbutanoic acid can be compared with other furan derivatives, such as:

2-Furoic acid: A simpler furan derivative with a carboxylic acid group directly attached to the furan ring.

Furfuryl alcohol: A furan derivative with a hydroxymethyl group attached to the furan ring.

Furan-2-carboxaldehyde: A furan derivative with an aldehyde group attached to the furan ring.

Uniqueness: The presence of both a furan ring and a phenylbutanoic acid chain in this compound gives it unique chemical and biological properties compared to simpler furan derivatives

Actividad Biológica

3-(Furan-2-yl)-4-phenylbutanoic acid, a compound with the chemical formula and CAS number 92190-42-6, has garnered interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a furan ring attached to a phenylbutanoic acid backbone. This unique configuration contributes to its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of xenobiotics .

- Cell Cycle Modulation : Similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may exert similar effects.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways, although specific pathways remain to be fully elucidated.

The biochemical properties of this compound include:

- Solubility : It is soluble in organic solvents but shows limited solubility in water, which may affect its bioavailability.

- Stability : The compound is relatively stable under standard laboratory conditions but may degrade over time, impacting its efficacy in biological assays.

Anti-Cancer Activity

In a study examining the anti-cancer potential of various phenylbutanoic acid derivatives, this compound was noted for its ability to inhibit the proliferation of several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .

Anti-inflammatory Effects

Another case study investigated the anti-inflammatory effects of this compound using animal models. Results indicated that administration of this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary data suggest that its absorption may be influenced by its solubility and interaction with transport proteins within biological systems.

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-Cancer | Induces apoptosis | Activation of caspase pathways |

| Anti-inflammatory | Reduces inflammatory markers | Modulation of cytokine production |

| Enzyme Inhibition | Interacts with cytochrome P450 | Alters metabolic pathways |

Propiedades

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 | |

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92190-42-6 | |

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.